3-Amino-3-(3-cyclopropylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-cyclopropylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone with an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes. For example, the production of similar compounds like 3-Aminopropionic acid from fumaric acid using recombinant Bacillus megaterium has been reported . This eco-friendly method employs a dual-enzyme cascade route, optimizing culture conditions and biocatalysis process parameters to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-cyclopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Scientific Research Applications
3-Amino-3-(3-cyclopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3-Amino-3-(3-cyclopropylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylpropanoic acid: This compound features a phenyl ring instead of a cyclopropylphenyl group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group attached to the phenyl ring.
Uniqueness
The presence of the cyclopropyl group in 3-Amino-3-(3-cyclopropylphenyl)propanoic acid imparts unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for specific research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-amino-3-(3-cyclopropylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(7-12(14)15)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11H,4-5,7,13H2,(H,14,15) |
InChI Key |
IUPGQYOISGDXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.